Propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester
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Overview
Description
Propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester is a chemical compound with the molecular formula C12H18O4S2. It is known for its unique structure, which includes a 1,3-dithiolane ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester typically involves the reaction of malonic acid derivatives with dithiolane compounds. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
Scientific Research Applications
Propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester exerts its effects involves interactions with various molecular targets. The dithiolane ring can interact with metal ions and other electrophilic species, influencing biochemical pathways. The ester groups can also participate in hydrolysis reactions, releasing active intermediates that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, 1,3-dithiol-2-ylidene-, bis(1-methylethyl) ester
- Malonic acid, dibutyl ester
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
Uniqueness
Propanedioic acid, 1,3-dithiol-2-ylidene-, dibutyl ester is unique due to its specific ester groups and the presence of the 1,3-dithiolane ring. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
59937-38-1 |
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Molecular Formula |
C14H20O4S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
dibutyl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H20O4S2/c1-3-5-7-17-12(15)11(14-19-9-10-20-14)13(16)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
VREGCLSORVLYFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C1SC=CS1)C(=O)OCCCC |
Origin of Product |
United States |
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